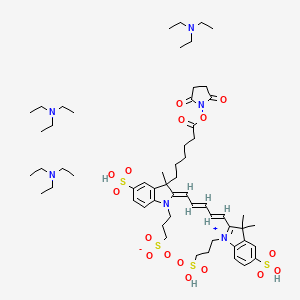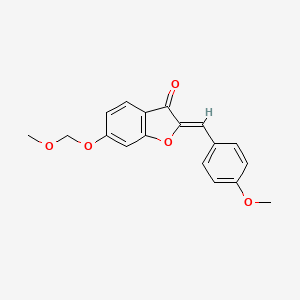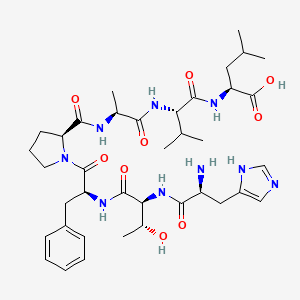
SARS-CoV-2-IN-39
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SARS-CoV-2-IN-39 is a compound that has garnered significant attention due to its potential therapeutic applications against the SARS-CoV-2 virus, which causes COVID-19. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes critical for the virus’s replication and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-39 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may involve:
Formation of Key Intermediates: This step often includes the preparation of specific chemical groups that will be part of the final compound.
Coupling Reactions: These reactions involve the combination of intermediates to form the desired compound. Conditions such as temperature, solvent, and catalysts are carefully controlled to optimize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure its chemical integrity and suitability for further use.
Industrial Production Methods
Industrial production of this compound would scale up the laboratory synthesis methods, incorporating larger reactors and more efficient purification systems. The process would be optimized for cost-effectiveness, yield, and compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
SARS-CoV-2-IN-39 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an alcohol or ketone, while reduction could produce an alkane or amine.
Wissenschaftliche Forschungsanwendungen
SARS-CoV-2-IN-39 has a wide range of applications in scientific research, particularly in the fields of:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methods.
Biology: Investigated for its effects on viral replication and interaction with cellular proteins.
Medicine: Explored as a potential therapeutic agent against COVID-19, with studies focusing on its efficacy, safety, and mechanism of action.
Wirkmechanismus
The mechanism by which SARS-CoV-2-IN-39 exerts its effects involves targeting specific proteins or enzymes essential for the SARS-CoV-2 virus’s replication. The compound binds to these molecular targets, inhibiting their function and thereby preventing the virus from replicating and spreading. Key pathways involved include the inhibition of viral proteases and interference with the virus’s ability to hijack host cellular machinery.
Vergleich Mit ähnlichen Verbindungen
SARS-CoV-2-IN-39 can be compared with other similar compounds, such as:
Remdesivir: Another antiviral agent that targets viral RNA polymerase.
Favipiravir: Inhibits viral RNA-dependent RNA polymerase.
Lopinavir/Ritonavir: Protease inhibitors used in combination therapy.
Uniqueness
What sets this compound apart is its specific mechanism of action and its potential to be used in combination with other antiviral agents to enhance therapeutic efficacy. Its unique binding properties and the ability to inhibit multiple stages of the viral life cycle make it a promising candidate for further development.
Eigenschaften
Molekularformel |
C14H8ClF4NO3 |
|---|---|
Molekulargewicht |
349.66 g/mol |
IUPAC-Name |
5-chloro-4-fluoro-2-hydroxy-N-[4-(trifluoromethoxy)phenyl]benzamide |
InChI |
InChI=1S/C14H8ClF4NO3/c15-10-5-9(12(21)6-11(10)16)13(22)20-7-1-3-8(4-2-7)23-14(17,18)19/h1-6,21H,(H,20,22) |
InChI-Schlüssel |
AGOOHZQXJABZCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2O)F)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


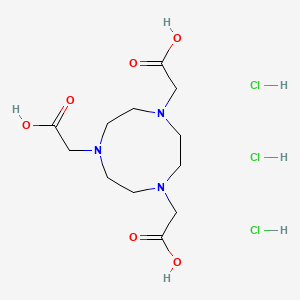
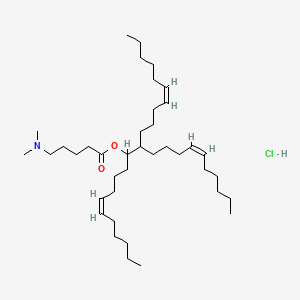


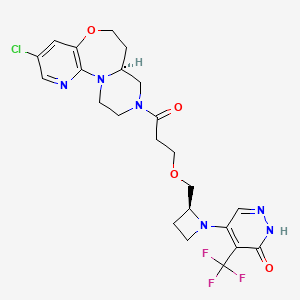
![(1S,11S,12S,13R)-11-hydroxy-3,17,18-trimethoxy-12,13-dimethyl-5,7-dioxapentacyclo[10.7.0.01,15.02,10.04,8]nonadeca-2,4(8),9,15,17-pentaen-19-one](/img/structure/B15137569.png)
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)
